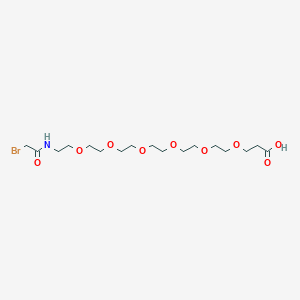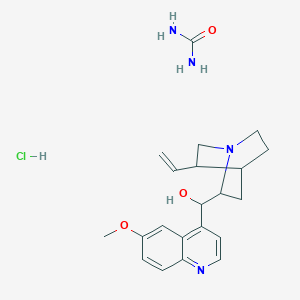
Bromoacetamido-PEG6-CH2CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Bromoacetamido-PEG6-CH2CH2COOH typically involves the reaction of bromoacetic acid with a polyethylene glycol (PEG) derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Bromoacetamido-PEG6-CH2CH2COOH undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bromoacetamido-PEG6-CH2CH2COOH has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: It is used in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Mécanisme D'action
The mechanism of action of Bromoacetamido-PEG6-CH2CH2COOH involves its ability to form covalent bonds with other molecules through its reactive bromine atom. This allows the compound to modify biomolecules, such as proteins and peptides, by attaching to specific functional groups. The polyethylene glycol (PEG) moiety in the compound enhances the solubility and stability of the modified biomolecules, making them more suitable for various applications.
Comparaison Avec Des Composés Similaires
Bromoacetamido-PEG6-CH2CH2COOH can be compared with other similar compounds, such as:
Bromoacetamido-PEG4-CH2CH2COOH: This compound has a shorter PEG chain, which may affect its solubility and stability.
Bromoacetamido-PEG8-CH2CH2COOH: This compound has a longer PEG chain, which may enhance its solubility and stability compared to this compound.
Bromoacetamido-PEG6-NH2: This compound has an amine group instead of a carboxylic acid group, which may affect its reactivity and applications.
This compound is unique due to its specific PEG chain length and functional groups, which provide a balance of solubility, stability, and reactivity for various applications.
Propriétés
Formule moléculaire |
C17H32BrNO9 |
|---|---|
Poids moléculaire |
474.3 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H32BrNO9/c18-15-16(20)19-2-4-24-6-8-26-10-12-28-14-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-15H2,(H,19,20)(H,21,22) |
Clé InChI |
AIMIPBWCWPFVBR-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B12102918.png)



![1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)
![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)

![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)



